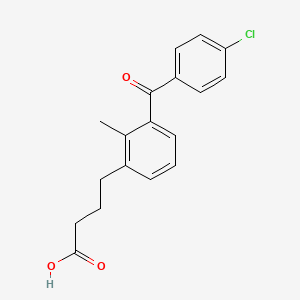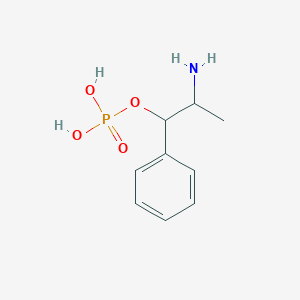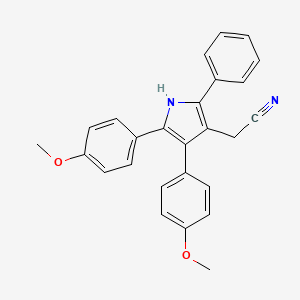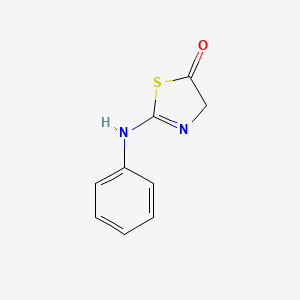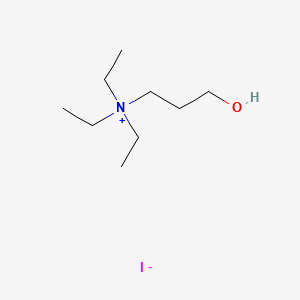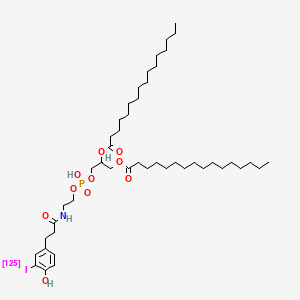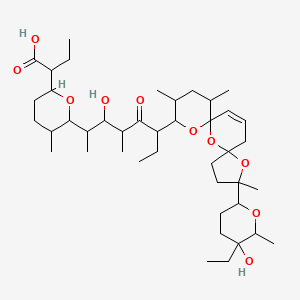
3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole monohydrochloride: is a synthetic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes an indole moiety linked to a phenyl-substituted pyridine ring via a butyl chain. The monohydrochloride form indicates that it is typically used as a hydrochloride salt, enhancing its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole monohydrochloride involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Synthesis of the Pyridine Ring: The pyridine ring is typically synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Linking the Indole and Pyridine Rings: The indole and pyridine rings are linked via a butyl chain through a series of alkylation reactions. This step often requires the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the indole nitrogen, followed by nucleophilic substitution with a butyl halide.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. Key considerations include:
Optimization of Reaction Conditions: Industrial processes often optimize reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
Purification: Large-scale purification methods, such as recrystallization or chromatography, are employed to ensure the compound meets the required specifications.
Safety and Environmental Considerations: Industrial production must adhere to safety regulations and minimize environmental impact, often involving the use of closed systems and waste treatment protocols.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butyl chain. Common reagents include alkyl halides and strong nucleophiles like sodium azide (NaN₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or H₂ with a palladium catalyst.
Substitution: Alkyl halides in the presence of strong bases like NaH or KOtBu.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced pyridine derivatives (piperidine).
Substitution: Substituted butyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Receptor Studies: Used to study receptor-ligand interactions, particularly in neurotransmitter systems.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Medicine
Pharmacological Research: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Drug Development: Serves as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole
- 3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole dihydrochloride
Uniqueness
The uniqueness of 3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridyl)butyl)-1H-indole monohydrochloride lies in its specific structural features and the resulting biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and pharmacokinetic properties, making it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
Número CAS |
73966-59-3 |
|---|---|
Fórmula molecular |
C23H27ClN2 |
Peso molecular |
366.9 g/mol |
Nombre IUPAC |
3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indole;hydrochloride |
InChI |
InChI=1S/C23H26N2.ClH/c1-2-8-19(9-3-1)20-13-16-25(17-14-20)15-7-6-10-21-18-24-23-12-5-4-11-22(21)23;/h1-5,8-9,11-13,18,24H,6-7,10,14-17H2;1H |
Clave InChI |
OIGIUJXJIKZROX-UHFFFAOYSA-N |
SMILES |
C1CN(C=CC1C2=CC=CC=C2)CCCCC3=CNC4=CC=CC=C43.Cl |
SMILES canónico |
C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=CC=CC=C43.Cl |
Sinónimos |
3-(4-(4-phenyl-1,2,3,6-tetrahydropyridyl-1)-butyl)indole EMD 23448 EMD-23448 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


